molecular formula C111H105AlCl3N6O18S6+3 B12758569 Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt CAS No. 84473-91-6

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt

Cat. No.: B12758569
CAS No.: 84473-91-6
M. Wt: 2136.8 g/mol
InChI Key: IZURQRAHVLEKKQ-UHFFFAOYSA-N
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Description

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including chlorophenyl, sulphonatobenzyl, and cyclohexa-dienylidene moieties

Preparation Methods

The synthesis of Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorophenyl compound with an appropriate reagent to introduce the chlorophenyl group.

    Introduction of the sulphonatobenzyl group: This step involves the reaction of the intermediate with a sulphonatobenzyl compound under specific conditions to introduce the sulphonatobenzyl group.

    Cyclohexa-dienylidene formation: This step involves the formation of the cyclohexa-dienylidene moiety through a series of reactions, including cyclization and dehydrogenation.

    Final assembly: The final step involves the assembly of the intermediate compounds to form the desired product, followed by purification and isolation.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the cyclohexa-dienylidene moiety, typically in the presence of catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Trihydrogen tris((4-((2-chlorophenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium), aluminium salt can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and metal ions, which can influence their chemical properties and applications.

Properties

CAS No.

84473-91-6

Molecular Formula

C111H105AlCl3N6O18S6+3

Molecular Weight

2136.8 g/mol

IUPAC Name

aluminum;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate

InChI

InChI=1S/3C37H35ClN2O6S2.Al/c3*1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h3*5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);/q;;;+3

InChI Key

IZURQRAHVLEKKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Al+3]

Origin of Product

United States

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